molecular formula C6H8O B14747238 1-Penten-3-yne, 5-methoxy- CAS No. 821-44-3

1-Penten-3-yne, 5-methoxy-

Cat. No.: B14747238
CAS No.: 821-44-3
M. Wt: 96.13 g/mol
InChI Key: JGNHPFJZWKPIQR-UHFFFAOYSA-N
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Description

1-Penten-3-yne, 5-methoxy- is an organic compound with the molecular formula C6H8O. It is a derivative of 1-penten-3-yne, where a methoxy group (-OCH3) is attached to the fifth carbon atom. This compound belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Penten-3-yne, 5-methoxy- can be achieved through various methods. One common approach involves the reaction of 1-penten-3-yne with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of 1-Penten-3-yne, 5-methoxy- may involve more efficient and scalable methods. One such method is the catalytic addition of methanol to 1-penten-3-yne using a heterogeneous catalyst, such as a metal oxide. This process can be carried out in a continuous flow reactor, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-yne, 5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride can replace the methoxy group with a different substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), strong acids or bases

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Penten-3-yne, 5-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Penten-3-yne, 5-methoxy- involves its interaction with various molecular targets and pathways. The triple bond in the alkyne moiety can participate in cycloaddition reactions, forming cyclic intermediates. The methoxy group can also influence the reactivity and selectivity of the compound in different reactions. These interactions can lead to the formation of new chemical bonds and the generation of biologically active molecules.

Comparison with Similar Compounds

1-Penten-3-yne, 5-methoxy- can be compared with other similar compounds, such as:

    1-Penten-3-yne: The parent compound without the methoxy group. It has similar reactivity but lacks the additional functional group.

    3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with a different substitution pattern.

    1-Pentene-3-yne: Another alkyne with a different substitution pattern, used in various organic synthesis applications.

The presence of the methoxy group in 1-Penten-3-yne, 5-methoxy- makes it unique, as it can participate in additional chemical reactions and influence the compound’s overall reactivity and selectivity.

Properties

CAS No.

821-44-3

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

5-methoxypent-1-en-3-yne

InChI

InChI=1S/C6H8O/c1-3-4-5-6-7-2/h3H,1,6H2,2H3

InChI Key

JGNHPFJZWKPIQR-UHFFFAOYSA-N

Canonical SMILES

COCC#CC=C

Origin of Product

United States

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